Aspulvinone O

Overview

Description

Aspulvinone O is a naturally occurring compound primarily isolated from the metabolites of fungi, particularly Aspergillus terreus . It belongs to the class of aspulvinones, which are characterized by a tetronic acid ring, a five-membered heterocycle connecting two substituted aromatic rings . Aspulvinones exhibit a wide range of bioactivities, including antibacterial, anti-inflammatory, anti-fungal, and anti-α-glucosidase effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspulvinone O can be synthesized through a vinylogous aldol condensation of substituted tetronic acids with aldehydes . This method is mild, modular, and efficient, with a broad substrate scope. The aldol condensation predominantly delivers Z-configuration products in acetonitrile (MeCN), while alkoxy exchange occurs in methanol (MeOH) and ethanol (EtOH) .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Aspergillus terreus in rice culture . The compound is then isolated and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Aspulvinone O undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the aromatic rings.

Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct bioactivities and properties .

Scientific Research Applications

Aspulvinone O has several scientific research applications, including:

Mechanism of Action

Aspulvinone O exerts its effects by targeting aspartate transaminase 1 (GOT1), an enzyme involved in glutamine metabolism . By inhibiting GOT1, this compound interferes with the metabolic pathway that supports nicotinamide adenine dinucleotide phosphate (NADPH) production, leading to oxidative stress and reduced cell proliferation in pancreatic ductal adenocarcinoma cells . The compound forms hydrophobic interactions with Trp141 and hydrogen bonds with Thr110 and Ser256 in the active site of GOT1 .

Comparison with Similar Compounds

- Aspulvinone E

- Aspulvinone P

- Aspulvinone Q

- Aspulvinone R

- Compound 60

- Compound 61

Aspulvinone O stands out among its analogues for its specific bioactivity and potential therapeutic applications.

Biological Activity

Aspulvinone O (AO) is a naturally occurring compound derived from the fungus Aspergillus terreus, which has garnered attention for its significant biological activities, particularly as an inhibitor of glutamate oxaloacetate transaminase 1 (GOT1). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Inhibition of GOT1

this compound has been identified as a potent inhibitor of GOT1, an enzyme that plays a crucial role in glutamine metabolism. Cancer cells, especially pancreatic ductal adenocarcinoma (PDAC) cells, exhibit a dependency on glutamine for their growth and survival. By inhibiting GOT1, AO disrupts the metabolic pathways that cancer cells rely on, leading to increased oxidative stress and reduced cell proliferation. The binding affinity of AO to GOT1 has been confirmed through various methods including virtual docking and cellular thermal shift assays, demonstrating its potential as a therapeutic agent against PDAC .

Biological Activities

Antitumor Properties

Research indicates that AO significantly reduces the proliferation of PDAC cells both in vitro and in vivo. In xenograft models, treatment with AO resulted in decreased tumor growth, highlighting its potential as an anti-tumor agent. The compound's ability to sensitize cancer cells to oxidative stress further supports its role in cancer therapy .

Antidiabetic Effects

In addition to its anticancer properties, this compound has shown promise in managing hyperglycemia. Studies have revealed that AO exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to lower postprandial blood glucose levels, making AO a candidate for diabetes management .

Summary of Key Studies

Case Studies

- Pancreatic Ductal Adenocarcinoma (PDAC) : A study conducted on PDAC cell lines demonstrated that AO effectively inhibits cell growth by targeting GOT1, leading to enhanced oxidative stress and apoptosis in cancer cells .

- Diabetes Management : In vivo studies involving diabetic mice indicated that AO significantly suppressed increases in blood glucose levels after meals by inhibiting α-glucosidase activity .

Properties

IUPAC Name |

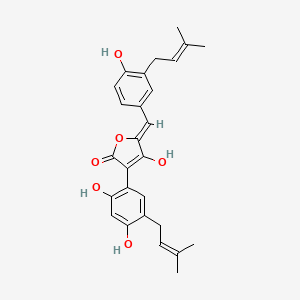

(5Z)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3/b24-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHWCROWFXOMDG-MSXFZWOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=C(/C(=C/C3=CC(=C(C=C3)O)CC=C(C)C)/OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.